4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Overview
Description
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is an organic compound with the molecular formula C15H12ClFO3. It is a benzoyl chloride derivative, characterized by the presence of a fluorobenzyl group and a methoxy group attached to the benzoyl chloride core. This compound is of interest in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting ester is then converted to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions .
Synthetic Route:
Esterification: 4-hydroxy-3-methoxybenzoic acid reacts with 3-fluorobenzyl chloride in the presence of potassium carbonate to form the ester.
Chlorination: The ester is treated with thionyl chloride or oxalyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reagents: Amines, alcohols, thiols.
Conditions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Products: Amides, esters, thioesters.
-
Hydrolysis: The compound can be hydrolyzed to the corresponding carboxylic acid.
Reagents: Water or aqueous base.
Conditions: Mild heating.
Products: 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid.
-
Reduction: The carbonyl group can be reduced to the corresponding alcohol.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Anhydrous conditions.
Products: 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.
Scientific Research Applications
4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride involves its reactivity as a benzoyl chloride derivative. It can acylate nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorobenzyl and methoxy groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar compounds include other benzoyl chloride derivatives with varying substituents on the benzene ring. For example:
- 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
- 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
- 4-[(3-Methylbenzyl)oxy]-3-methoxybenzoyl chloride
Uniqueness:
- The presence of the fluorobenzyl group in 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride imparts unique electronic properties, potentially enhancing its reactivity and binding affinity in biological systems.
- The methoxy group provides additional steric and electronic effects, influencing the compound’s overall chemical behavior.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-14-8-11(15(16)18)5-6-13(14)20-9-10-3-2-4-12(17)7-10/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYORBDKEWUXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.